![molecular formula C20H13ClF3N5O3S B1668749 4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 1100318-47-5](/img/structure/B1668749.png)
4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide
概要
準備方法
イラシルノンの化学構造は、4-クロロ-N-[5-メチル-2-(7H-ピロロ[2,3-d]ピリミジン-4-イルカルボニル)-3-ピリジニル]-3-(トリフルオロメチル)ベンゼンスルホンアミドです . 合成経路は一般的に以下を含みます。
- ピロロ[2,3-d]ピリミジンコアの形成。
- ピリジニル基とベンゼンスルホンアミド基の導入。
- 塩素化とトリフルオロメチル化のステップ。
イラシルノンの工業的製造方法は広く文書化されていませんが、大規模生産のために合成経路を最適化し、高収率と高純度を確保することが含まれる可能性があります。
化学反応の分析
イラシルノンは、以下を含むさまざまな化学反応を起こします。
酸化: イラシルノンは特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: 還元反応は、イラシルノンに存在する官能基を修飾し、その活性を変化させる可能性があります。
置換: 置換反応、特に求核置換は、クロロ基とトリフルオロメチル基で発生する可能性があります。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
イラシルノンにはいくつかの科学研究への応用があります。
科学的研究の応用
Anticancer Activity
Research indicates that CCX140 exhibits potential anticancer properties. It has been studied for its effects on various cancer cell lines, showing promise in inhibiting tumor growth and inducing apoptosis. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against specific types of leukemia cells, suggesting mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Effects
CCX140 has been investigated for its anti-inflammatory properties. It is believed to inhibit certain inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. In particular, studies have shown its ability to reduce cytokine production in vitro, which could have implications for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neurological Applications
Emerging research suggests that CCX140 may have neuroprotective effects. Preliminary studies indicate that it can cross the blood-brain barrier and may be beneficial in models of neurodegenerative diseases like Alzheimer's disease. Its potential role in modulating neuroinflammation is an area of active investigation .
Bioavailability and Metabolism
Studies on the pharmacokinetics of CCX140 reveal that it has favorable bioavailability characteristics, with a notable half-life that supports once-daily dosing regimens in potential therapeutic settings. The compound undergoes metabolic transformations primarily via liver enzymes, which are essential for its clearance from the body .
Case Studies
作用機序
イラシルノンは、ケモカイン受容体CCR2を拮抗することによりその効果を発揮します。この受容体は、単球の炎症部位への動員に関与しています。 CCR2を阻害することにより、イラシルノンは単球の走化性を阻害し、炎症を軽減し、局所分節性糸球体硬化症や糖尿病性腎症などの疾患の症状を軽減する可能性があります .
類似化合物との比較
イラシルノンは、CCR2受容体に対する高い親和性と特異性でユニークです。類似の化合物には以下が含まれます。
マラビロク: 別のCCR2アンタゴニストですが、主にHIV侵入阻害剤として使用されています。
RS504393: 炎症と免疫反応を研究するために研究で使用される選択的CCR2アンタゴニスト。
生物活性
4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide, commonly referred to as Ilacirnon (CAS: 1100318-47-5), is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 495.86 g/mol. Its IUPAC name reflects its complex structure, which includes a trifluoromethyl group and a pyrrolopyrimidine moiety, both of which are significant in modulating biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 495.86 g/mol |
CAS Number | 1100318-47-5 |
IUPAC Name | 4-chloro-N-(5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl)-3-(trifluoromethyl)benzenesulfonamide |
Ilacirnon acts primarily as an inhibitor of the MDM2 (Murine Double Minute 2) protein, which is known to regulate p53 tumor suppressor activity. By inhibiting MDM2, Ilacirnon promotes the accumulation of p53, leading to enhanced apoptosis in cancer cells. This mechanism is crucial in cancer therapy as it targets the pathways that allow tumor cells to evade programmed cell death.
Pharmacological Effects
Research indicates that Ilacirnon exhibits potent anticancer properties:
- Inhibition of Tumor Growth : In preclinical studies, Ilacirnon demonstrated significant tumor regression in various cancer models. For example, it has shown efficacy against tumors expressing high levels of MDM2.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, Ilacirnon has exhibited synergistic effects, enhancing overall therapeutic outcomes.
Case Studies and Research Findings
- Preclinical Trials : A study published in Journal of Medicinal Chemistry reported that Ilacirnon achieved complete and long-lasting tumor regression in murine models. The compound was well-tolerated with minimal side effects observed at therapeutic doses .
- Clinical Trials : Currently, Ilacirnon is undergoing phase I clinical trials for patients with advanced solid tumors. Early results indicate promising safety profiles and preliminary signs of efficacy .
- Mechanistic Studies : Further investigation into the compound's mechanism revealed that Ilacirnon not only inhibits MDM2 but also modulates several downstream signaling pathways involved in cell cycle regulation and apoptosis .
特性
IUPAC Name |
4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]-3-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5O3S/c1-10-6-15(29-33(31,32)11-2-3-14(21)13(7-11)20(22,23)24)17(26-8-10)18(30)16-12-4-5-25-19(12)28-9-27-16/h2-9,29H,1H3,(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUMLYXKTPBTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C2=C3C=CNC3=NC=N2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1100318-47-5 | |
Record name | Ilacirnon [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1100318475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CCX-140 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16066 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ILACIRNON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/380F68J5PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。